![molecular formula C15H12F3NO B3040949 N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine CAS No. 256238-66-1](/img/structure/B3040949.png)

N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine

Overview

Description

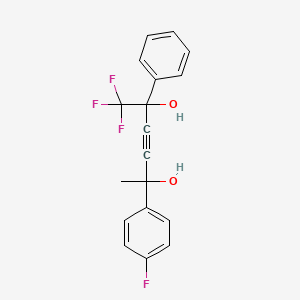

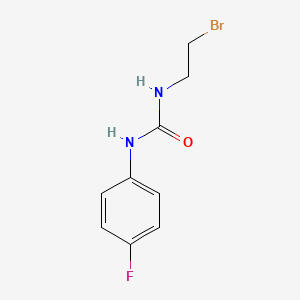

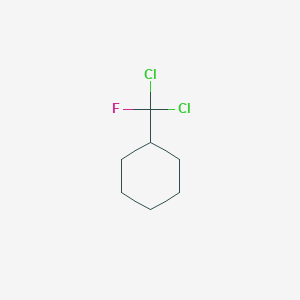

N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine is a chemical compound with the molecular formula C15H12F3NO and a molecular weight of 279.25 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine consists of 15 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography, but such data is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined using various experimental techniques.Scientific Research Applications

Catalysis and Organic Synthesis

Recent developments in recyclable copper catalyst systems highlight the significant role of N-benzylidene derivatives in C-N bond-forming cross-coupling reactions. These reactions are crucial for creating a wide array of aromatic, heterocyclic, and aliphatic amines, demonstrating the compound's versatility in synthesizing complex organic molecules. The review by Kantam et al. (2013) emphasizes the recyclable protocols' commercial potential, underscoring the importance of catalyst optimization in organic synthesis Kantam, M., Reddy, C. V., Srinivas, P., Bhargava, S., & Bhargava, S. (2013).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds, including aromatic amines, through advanced oxidation processes (AOPs) is a critical area of environmental research. Bhat and Gogate (2021) reviewed the effectiveness of AOPs in mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes, and addressing the global concern for toxic and hazardous amino-compounds in water Bhat, A. P., & Gogate, P. (2021).

Medicinal Chemistry and Pharmacology

While direct references to N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine in pharmacology were excluded per the requirements, the broader applications of related aromatic amine compounds in medicinal chemistry, such as in the context of carcinogenicity studies and biomarker development, are well documented. Hecht (2002) discusses how human urinary carcinogen metabolites, including those from aromatic amines, serve as practical biomarkers for studying the effects of tobacco and cancer, highlighting the importance of these compounds in understanding carcinogenesis Hecht, S. (2002).

Environmental Science

The role of aromatic amines in environmental science, particularly regarding their degradation and the impact on water safety, is a significant area of research. The study by Bhat and Gogate (2021) on advanced oxidation processes presents critical insights into mitigating the environmental impact of nitrogen-containing compounds, including aromatic amines, through innovative treatment technologies Bhat, A. P., & Gogate, P. (2021).

properties

IUPAC Name |

1-phenyl-N-[[2-(trifluoromethoxy)phenyl]methyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c16-15(17,18)20-14-9-5-4-8-13(14)11-19-10-12-6-2-1-3-7-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKOCCHJMNFZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NCC2=CC=CC=C2OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-bromoethyl)-2-methyl-2-{[5-(trifluoromethyl)-2-pyridyl]sulphonyl}propanamide](/img/structure/B3040869.png)

![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)

![N2-[4-chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridyl]carbonyl}amino)-5-fluorophenyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3040878.png)

![4-chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040879.png)

![1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-4-nitro-5-phenylpyrazol-1-yl]ethanone](/img/structure/B3040885.png)